2-(1-Ethyl-1h-1,2,4-triazol-5-yl)pentan-2-amine

Description

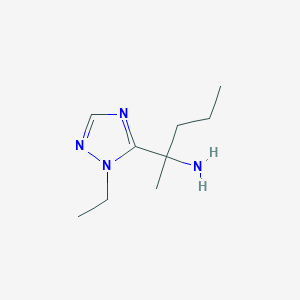

2-(1-Ethyl-1H-1,2,4-triazol-5-yl)pentan-2-amine (CAS: 1248259-89-3) is a triazole derivative with the molecular formula C₉H₁₈N₄ and a molar mass of 182.27 g/mol . The compound features a 1,2,4-triazole ring substituted with an ethyl group at the N1 position and a branched pentan-2-amine moiety at the C5 position. Its structure combines the aromatic heterocyclic properties of triazoles with the basicity and reactivity of a secondary amine, making it a candidate for applications in medicinal chemistry and materials science.

Properties

Molecular Formula |

C9H18N4 |

|---|---|

Molecular Weight |

182.27 g/mol |

IUPAC Name |

2-(2-ethyl-1,2,4-triazol-3-yl)pentan-2-amine |

InChI |

InChI=1S/C9H18N4/c1-4-6-9(3,10)8-11-7-12-13(8)5-2/h7H,4-6,10H2,1-3H3 |

InChI Key |

FMOFBSFCYORAKC-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)(C1=NC=NN1CC)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-(1-Ethyl-1h-1,2,4-triazol-5-yl)pentan-2-amine can be achieved through various synthetic routes. One common method involves the reaction of 1-ethyl-1H-1,2,4-triazole with a suitable amine precursor under controlled conditions. The reaction typically requires a catalyst and may be carried out in a solvent such as dimethylformamide (DMF) or methanol . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-(1-Ethyl-1h-1,2,4-triazol-5-yl)pentan-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

2-(1-Ethyl-1h-1,2,4-triazol-5-yl)pentan-2-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: It is explored for its potential use in drug development, particularly in designing new therapeutic agents.

Mechanism of Action

The mechanism of action of 2-(1-Ethyl-1h-1,2,4-triazol-5-yl)pentan-2-amine involves its interaction with specific molecular targets and pathways. The triazole ring can form non-covalent interactions with enzymes and receptors, leading to inhibition or activation of biological processes. The compound may also interfere with cellular signaling pathways, affecting cell proliferation and apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations in Triazole Derivatives

Triazole derivatives exhibit diverse biological and chemical properties depending on substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Effects: The ethyl group at N1 in the target compound enhances steric bulk compared to simpler analogs like (1-Ethyl-1H-1,2,4-triazol-5-yl)methanol .

Steric and Electronic Properties :

- The branched pentan-2-amine moiety may reduce rotational freedom compared to linear chains, affecting binding interactions in receptor sites.

- Aryl-substituted triazoles (e.g., [2-(3-aryl-1H-1,2,4-triazol-5-yl)phenyl]amine derivatives) exhibit π-π stacking capabilities due to aromatic groups, which are absent in the aliphatic target compound .

Functional Group Diversity: The hydroxyl group in (1-Ethyl-1H-1,2,4-triazol-5-yl)methanol allows for hydrogen bonding, whereas the amine group in the target compound enables salt formation or amide coupling, broadening synthetic utility.

Physicochemical Properties and Stability

- Solubility: Higher molar mass and lipophilicity (logP estimated at ~1.5–2.0) may reduce aqueous solubility compared to smaller analogs like (1-Ethyl-1H-1,2,4-triazol-5-yl)methanol (logP ~0.5) .

- Thermal Stability : Melting points for triazole derivatives vary widely; the target compound’s branched structure could enhance thermal stability relative to linear-chain analogs.

Biological Activity

2-(1-Ethyl-1H-1,2,4-triazol-5-yl)pentan-2-amine is a compound belonging to the triazole family, which is known for its diverse biological activities. Triazoles are five-membered heterocyclic compounds that contain three nitrogen atoms and have been extensively studied for their potential therapeutic applications. This article explores the biological activity of this specific triazole derivative, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Molecular Formula: C10H20N4

Molecular Weight: 196.29 g/mol

IUPAC Name: this compound

CAS Number: 1248259-89-3

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, highlighting its potential as an antimicrobial agent. The triazole core is known to exhibit significant antibacterial and antifungal properties due to its ability to interact with specific biological targets.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit a wide spectrum of antimicrobial activities. For instance, studies have shown that compounds with a triazole ring can inhibit the growth of various bacteria and fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.12 - 1.95 µg/mL |

| Staphylococcus aureus | 0.25 - 2.00 µg/mL |

| Candida albicans | 0.5 - 3.00 µg/mL |

In a comparative study on triazole derivatives, it was found that the introduction of specific substituents on the triazole ring significantly enhanced antibacterial activity against resistant strains such as Bacillus subtilis and Pseudomonas aeruginosa .

The mechanism by which this compound exerts its biological effects primarily involves the inhibition of key enzymes and pathways in microbial cells. The triazole moiety can form hydrogen bonds with molecular targets, disrupting essential biological processes.

Key Mechanisms:

- Inhibition of Fungal Ergosterol Biosynthesis: Triazoles often inhibit the enzyme lanosterol demethylase (CYP51), crucial for ergosterol synthesis in fungi.

- DNA Gyrase Inhibition: Some studies suggest that triazoles can inhibit DNA gyrase activity, leading to impaired DNA replication in bacterial cells .

- Antioxidant Activity: Certain derivatives have shown antioxidant properties, which may contribute to their overall bioactivity .

Case Studies

Several studies have highlighted the efficacy of triazole derivatives in clinical settings:

- Antibacterial Efficacy Study: A study reported that a series of substituted triazoles demonstrated MIC values comparable to standard antibiotics against multi-drug resistant strains . The compound with the ethyl substitution showed enhanced activity against E. coli.

- Antifungal Activity Assessment: Another research evaluated the antifungal properties of triazoles against Candida species and found significant inhibitory effects at low concentrations .

- In Vivo Studies: Preliminary animal studies indicated that the compound exhibited anti-inflammatory effects alongside its antimicrobial properties, suggesting potential therapeutic applications beyond infection control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.